molecular formula C23H26N6 B2883959 N~6~-(3-methylbutyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946265-61-8

N~6~-(3-methylbutyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2883959
CAS RN: 946265-61-8
M. Wt: 386.503
InChI Key: LIMCLYCKZFYNCQ-UHFFFAOYSA-N
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Description

Pyridopyrimidines are a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential and are present in relevant drugs .


Synthesis Analysis

The synthesis of pyridopyrimidines involves various methods. For example, an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source .


Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine. There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines are diverse and depend on the specific compound. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidines vary depending on the specific compound. For example, the molecular weight of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, a related compound, is 135.1267 .

Future Directions

Pyridopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . They will likely continue to be a focus of research in the future.

properties

IUPAC Name

6-N-(3-methylbutyl)-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6/c1-16(2)12-13-24-23-27-21(26-18-9-7-8-17(3)14-18)20-15-25-29(22(20)28-23)19-10-5-4-6-11-19/h4-11,14-16H,12-13H2,1-3H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMCLYCKZFYNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCC(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~6~-(3-methylbutyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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